Diphemanil methylsulfate

C21H27NO4S

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C21H27NO4S

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Early research, primarily conducted in the 1960s and 1970s, investigated the use of DMS in treating infants with vagal hypertonia associated with conditions like pylorospasm (narrowing of the pylorus muscle in the stomach) and gastroesophageal reflux disease (GERD) []. These studies explored the effectiveness of DMS in alleviating symptoms and improving overall health outcomes in infants.

Other Research Applications

Beyond its historical use in vagal hypertonia research, DMS has been explored in other scientific investigations, including:

- Frey's syndrome: This condition involves abnormal sweating on the face triggered by eating, often following surgery for parotid gland tumors. Studies have evaluated the effectiveness of topical DMS in reducing sweating associated with Frey's syndrome, with some limited success reported [].

- Hyperhidrosis: DMS has also been investigated as a potential treatment for excessive sweating, particularly in the hands and feet. While some studies suggest its potential benefit, further research is needed to establish its efficacy and safety compared to other options [].

Diphemanil methylsulfate is a quaternary ammonium compound classified as an anticholinergic agent. Its chemical formula is , with a molar mass of approximately 389.51 g/mol. This compound primarily acts as an antagonist to muscarinic acetylcholine receptors, particularly the M3 subtype, which are found in various tissues including smooth muscles and glands . Diphemanil methylsulfate is known for its ability to inhibit secretory functions, thereby reducing saliva, sweat, and gastric acid secretion.

Diphemanil methylsulfate acts as a competitive antagonist at muscarinic acetylcholine receptors [, ]. Acetylcholine is a neurotransmitter that activates these receptors, leading to various physiological effects. By binding to the receptor site without activating it, diphemanil methylsulfate blocks the action of acetylcholine.

In the context of hyperhidrosis treatment, this mechanism translates to reduced sweat gland activity, leading to decreased sweating [].

Diphemanil methylsulfate is generally well-tolerated when used topically as intended. However, potential side effects include dry mouth, blurred vision, and urinary retention [].

Due to its anticholinergic properties, systemic absorption of diphemanil methylsulfate can lead to more severe side effects, including confusion, hallucinations, and heart rhythm disturbances [].

The primary biological activity of diphemanil methylsulfate is its antimuscarinic effect, which blocks the action of acetylcholine at muscarinic receptors. This action leads to decreased motility in the gastrointestinal tract and reduced glandular secretions . Clinical studies have shown that it effectively reduces hyperhidrosis (excessive sweating) by inhibiting sweat gland activity through its cholinergic-blocking properties .

Diphemanil methylsulfate can be synthesized through various methods, including:

- Wittig Reaction: This involves the reaction of benzophenone with 1,1-dimethyl-4-bromopiperidinium methylsulfate.

- Alkylation Reactions: The compound can also be synthesized through alkylation processes involving appropriate piperidine derivatives and methyl sulfate.

- Quaternization: This process typically involves the reaction of tertiary amines with alkylating agents such as methyl sulfate to form quaternary ammonium salts.

Diphemanil methylsulfate has several applications in pharmacology and medicine:

- Treatment of Hyperhidrosis: It is used to manage excessive sweating by blocking cholinergic signals to sweat glands .

- Gastrointestinal Disorders: The compound may be employed to reduce gastric secretions and alleviate symptoms associated with gastrointestinal disorders .

- Veterinary Medicine: It has been approved for use in veterinary applications as well .

Research indicates that diphemanil methylsulfate interacts primarily with muscarinic acetylcholine receptors, particularly M3 receptors. This interaction leads to a decrease in secretory activity across various glands, making it effective for conditions like hyperhidrosis . Studies have shown minimal side effects associated with its use, although xerostomia (dry mouth) has been reported as a common adverse effect .

Several compounds exhibit similar pharmacological properties to diphemanil methylsulfate. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Structure | Unique Features |

|---|---|---|

| Methantheline | Quaternary ammonium anticholinergic | Primarily used for gastrointestinal disorders |

| Ipratropium bromide | Anticholinergic bronchodilator | Used mainly for respiratory conditions |

| Propantheline | Anticholinergic for gastrointestinal use | Less potent than diphemanil methylsulfate |

| Atropine | Natural alkaloid anticholinergic | Broader range of effects including ophthalmic uses |

Diphemanil methylsulfate stands out due to its specific application in managing hyperhidrosis and its unique mechanism targeting M3 receptors effectively while maintaining a relatively low side effect profile compared to other anticholinergics .

Molecular Formula and Structural Representation (C21H27NO4S)

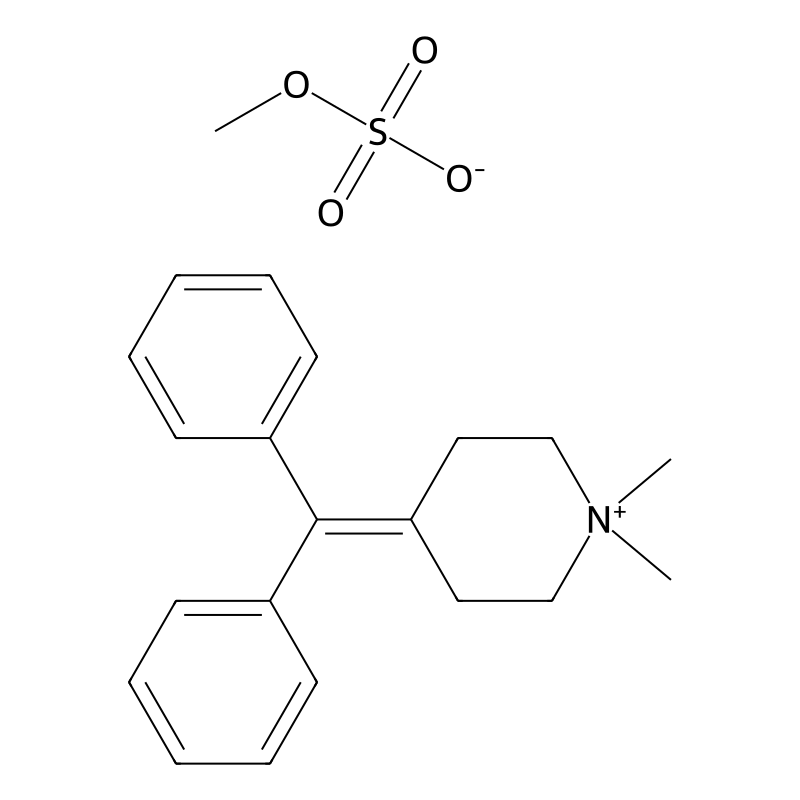

Diphemanil methylsulfate possesses the molecular formula C21H27NO4S, reflecting its composition of twenty-one carbon atoms, twenty-seven hydrogen atoms, one nitrogen atom, four oxygen atoms, and one sulfur atom [4]. The molecular weight of this compound is precisely 389.51 grams per mole, with an exact mass of 389.166079 Daltons [5] [6]. The monoisotopic mass has been determined to be 389.166079047 Daltons, providing precise mass spectrometric identification parameters [7].

The structural representation reveals a complex molecular architecture where the compound exists as an ionic species consisting of a positively charged organic cation paired with a negatively charged methyl sulfate anion [8]. The overall structure demonstrates the characteristic features of quaternary ammonium salts, with the nitrogen atom bearing a permanent positive charge independent of solution pH conditions [9].

| Property | Value | Source Database |

|---|---|---|

| Molecular Formula | C21H27NO4S | PubChem [1] |

| Molecular Weight | 389.51 g/mol | ChemSpider [2] |

| Exact Mass | 389.166079 Da | DrugBank [4] |

| Monoisotopic Mass | 389.166079047 Da | PubChem [1] |

IUPAC Nomenclature and Alternative Names

The International Union of Pure and Applied Chemistry systematic name for diphemanil methylsulfate is 4-(diphenylmethylidene)-1,1-dimethylpiperidin-1-ium methyl sulfate [10]. This nomenclature precisely describes the structural components and their connectivity within the molecular framework [11]. The Chemical Abstracts Service designation identifies the compound as Piperidinium, 4-(diphenylmethylene)-1,1-dimethyl-, methyl sulfate [12].

Alternative nomenclature systems recognize this compound under various designations including N,N-Dimethyl-4-piperidylidene-1,1-diphenylmethane methylsulfate and p-(alpha-Phenylbenzylidene)-1,1-dimethylpiperidinium methyl sulfate [13] [14]. International pharmacological nomenclature systems employ region-specific variations such as Diphemanili metilsulfas in Latin terminology, Métilsulfate de diphémanil in French nomenclature, and Metilsulfato de difemanilo in Spanish designation [15].

Commercial and trade designations for this compound include multiple proprietary names such as Prantal, Nivelona, Demotil, Nivelon, Talpran, and Variton [16] [17]. These trade names reflect the historical pharmaceutical applications and regional marketing designations across different therapeutic contexts [18].

| Name Type | Designation |

|---|---|

| IUPAC Name | 4-(diphenylmethylidene)-1,1-dimethylpiperidin-1-ium methyl sulfate [4] |

| Chemical Abstracts Name | Piperidinium, 4-(diphenylmethylene)-1,1-dimethyl-, methyl sulfate [1] |

| Alternative Systematic Name | N,N-Dimethyl-4-piperidylidene-1,1-diphenylmethane methylsulfate [1] |

| International Names | Diphemanili metilsulfas, Métilsulfate de diphémanil, Metilsulfato de difemanilo [1] |

Chemical Registry Identifiers

CAS Registry (62-97-5)

The Chemical Abstracts Service Registry Number for diphemanil methylsulfate is 62-97-5, providing the primary international identifier for this compound across scientific and regulatory databases [19]. This CAS number serves as the definitive reference for chemical identification and regulatory compliance purposes [20]. The registration date and associated documentation establish the compound's recognition within the global chemical registry system [21].

Database Identifiers (PubChem, ChEBI, ChEMBL)

Diphemanil methylsulfate maintains comprehensive representation across major chemical and biological databases with specific identifier codes enabling cross-referencing and data integration [22]. The PubChem Compound Identifier is CID 6126, facilitating access to extensive chemical property data and biological activity information . The Chemical Entities of Biological Interest database assigns ChEBI:59782 as the unique identifier for this compound [24].

The ChEMBL database, specializing in bioactive molecules, designates this compound as CHEMBL1200880, linking to pharmacological and biological activity data [25]. Additional database identifiers include ChemSpider ID 5896, KEGG Drug identifier D06878, and the European Community number 200-552-4 [26]. The DrugBank database employs the identifier DB00729 for comprehensive drug information management [27].

The Unique Ingredient Identifier system assigns W2ZG23MGYI as the standardized code for regulatory and pharmaceutical applications [28]. The Environmental Protection Agency DSSTox Substance ID DTXSID9022948 provides environmental and toxicological data linkage [29].

| Database | Identifier | Purpose |

|---|---|---|

| PubChem | CID 6126 | Chemical structure and property data [1] |

| ChEBI | CHEBI:59782 | Biological entity classification [1] |

| ChEMBL | CHEMBL1200880 | Bioactivity and pharmacological data [1] |

| ChemSpider | 5896 | Chemical structure search and identification [2] |

| KEGG | D06878 | Metabolic pathway and drug information [14] |

| DrugBank | DB00729 | Pharmaceutical and drug data [4] |

| UNII | W2ZG23MGYI | Regulatory substance identification [1] |

Structural Components Analysis

Quaternary Ammonium Moiety

The quaternary ammonium moiety in diphemanil methylsulfate represents the central functional group responsible for the compound's ionic character and biological activity [30]. This moiety consists of a nitrogen atom bonded to four organic substituents, creating a permanently positively charged center with the molecular formula [NR4]+ [31]. The specific configuration involves N,N-dimethylpiperidinium where the nitrogen atom is incorporated within the piperidine ring system and additionally substituted with two methyl groups [32].

The quaternary ammonium structure confers several important chemical properties including permanent charge retention across all pH conditions, enhanced water solubility, and specific binding characteristics to biological targets [33]. The positive charge distribution around the nitrogen center creates an electrostatic field that influences molecular interactions and receptor binding affinity. Research demonstrates that quaternary ammonium compounds exhibit unique pharmacological properties due to their inability to cross lipid membranes efficiently, resulting in localized activity profiles.

The bond angles and electronic distribution around the quaternary nitrogen follow tetrahedral geometry, with the positive charge delocalized across the nitrogen-carbon bonds. This structural arrangement contributes to the compound's stability and resistance to nucleophilic attack under physiological conditions.

Diphenylmethylene Group

The diphenylmethylene group, also known as the benzhydryl moiety, constitutes a significant structural component contributing to the lipophilic character of diphemanil methylsulfate. This group consists of two phenyl rings connected through a methylene bridge, with the molecular formula (C6H5)2C=. The diphenylmethylene structure provides substantial aromatic character and contributes to the overall molecular rigidity.

Chemical analysis reveals that the diphenylmethylene group exhibits resonance stabilization through the extended π-electron system of the aromatic rings. The phenyl rings adopt specific conformational arrangements that influence the overall molecular geometry and binding interactions. The carbon atom connecting the two phenyl rings demonstrates sp2 hybridization, creating a planar arrangement that maximizes orbital overlap.

The lipophilic properties imparted by the diphenylmethylene group facilitate membrane interactions and contribute to the compound's distribution characteristics. Research indicates that diphenylmethylene-containing compounds often exhibit enhanced binding affinity to hydrophobic receptor sites due to favorable van der Waals interactions. The aromatic system also provides sites for potential metabolic transformation through cytochrome P450-mediated oxidation reactions.

Piperidinium Ring System

The piperidinium ring system forms the core heterocyclic structure of diphemanil methylsulfate, consisting of a six-membered saturated ring containing one nitrogen atom. This ring system adopts a chair conformation typical of cyclohexane derivatives, providing optimal bond angles and minimal steric strain. The nitrogen atom within the ring bears a positive charge as part of the quaternary ammonium system, creating a charged heterocyclic structure.

Conformational analysis demonstrates that the piperidinium ring maintains chair conformations with the substituents adopting equatorial or axial positions based on steric considerations. The ring flexibility allows for conformational changes that can influence biological activity and receptor binding. The carbon atoms within the ring demonstrate sp3 hybridization with tetrahedral bond angles, contributing to the three-dimensional molecular architecture.

The position-4 carbon atom of the piperidinium ring serves as the attachment point for the diphenylmethylene group, creating a substitution pattern that influences both chemical reactivity and biological properties. Ring strain considerations and electronic effects determine the preferred conformational states and dynamic behavior of this cyclic system.

Methyl Sulfate Counter-ion

The methyl sulfate counter-ion, with the formula CH3OSO3-, serves as the anionic component that balances the positive charge of the quaternary ammonium cation. This anion consists of a methyl group attached to a sulfate moiety through an oxygen linkage, creating a stable ionic species. The sulfate group demonstrates tetrahedral geometry around the sulfur atom with three oxygen atoms bearing partial negative charges.

Chemical properties of the methyl sulfate anion include high water solubility, ionic conductivity, and stability under normal storage conditions. The anion contributes to the overall pharmacokinetic properties of the compound by influencing dissolution rates, ionic strength effects, and potential interactions with biological membranes. Research demonstrates that methyl sulfate salts often exhibit favorable crystallization properties and chemical stability compared to other anionic counterparts.

The electrostatic interactions between the quaternary ammonium cation and methyl sulfate anion contribute to the crystal lattice structure and solid-state properties of the compound. These ionic interactions influence melting point, solubility characteristics, and polymorphic behavior. The methyl sulfate anion also participates in hydrogen bonding interactions with water molecules, affecting the hydration behavior and solution properties.

| Structural Component | Chemical Formula | Key Characteristics |

|---|---|---|

| Quaternary Ammonium Moiety | [N+(CH3)2] | Permanent positive charge, tetrahedral geometry [17] |

| Diphenylmethylene Group | (C6H5)2C= | Aromatic character, lipophilic properties [19] |

| Piperidinium Ring System | C5H10N+ | Six-membered heterocycle, chair conformation [17] |

| Methyl Sulfate Counter-ion | CH3OSO3- | Anionic balance, high water solubility [1] |

Diphemanil methylsulfate is a quaternary ammonium anticholinergic compound with well-defined physicochemical characteristics that are essential for understanding its chemical behavior and pharmaceutical applications. This comprehensive analysis examines the fundamental physical and chemical properties of this synthetic antimuscarinic agent, focusing on its structural characteristics, solubility behavior, thermal properties, and spectroscopic features.

Physicochemical Properties

Physical State and Appearance

Diphemanil methylsulfate exists as a solid crystalline material under standard conditions. The compound presents as a white to almost white powder that can form crystalline structures [1] [2] [3]. This appearance is characteristic of many pharmaceutical quaternary ammonium salts and indicates the compound's relatively pure crystalline nature. The physical state remains stable under normal handling conditions, though proper storage considerations must be maintained to preserve the compound's integrity.

The solid-state characteristics of diphemanil methylsulfate are important for pharmaceutical formulation development. The powder-to-crystal morphology allows for various processing techniques while maintaining chemical stability [2] [3]. The white coloration indicates minimal impurities and confirms the compound's pharmaceutical-grade purity when properly synthesized and purified.

Molecular Weight (389.51 g/mol)

The molecular weight of diphemanil methylsulfate is precisely established at 389.51 g/mol [4] [5] [2] [6]. This molecular weight corresponds to the molecular formula C21H27NO4S, which represents the complete quaternary ammonium methylsulfate salt structure [5] [6]. The molecular weight determination is critical for accurate dosing calculations and analytical method development.

Elemental analysis confirms the molecular composition with carbon comprising 64.75% of the total molecular weight, hydrogen contributing 6.99%, nitrogen accounting for 3.60%, oxygen representing 16.43%, and sulfur making up 8.23% of the total mass [4]. This elemental distribution is consistent with the proposed chemical structure and confirms the presence of the methylsulfate counterion.

The monoisotopic mass has been determined to be 389.166079 Da, providing additional confirmation of the molecular structure [5] [6]. This precise mass determination is valuable for mass spectrometric identification and analytical applications.

Solubility Profile

Aqueous Solubility

Diphemanil methylsulfate demonstrates moderate aqueous solubility characteristics that are typical for quaternary ammonium compounds. The compound exhibits a water solubility of 17.3 mg/mL, equivalent to 44.50 mM at 25°C [4] [2] [7] [8] [9]. This solubility level is sufficient for most pharmaceutical applications while indicating the compound's amphiphilic nature.

In phosphate buffered saline at pH 7.2, the solubility decreases to 10.0 mg/mL (25.67 mM) [4] [7]. This pH-dependent solubility variation suggests that ionic strength and buffer composition influence the compound's dissolution behavior. The reduced solubility in buffered systems compared to pure water indicates potential ionic interactions that may affect bioavailability in physiological conditions.

Temperature-dependent stability studies reveal that aqueous solutions remain stable at 25°C for extended periods but begin to show degradation at elevated temperatures of 40°C [10] [11]. This thermal sensitivity has important implications for storage and handling of aqueous formulations.

Organic Solvent Solubility

The organic solvent solubility profile of diphemanil methylsulfate reveals selective dissolution characteristics that reflect the compound's chemical structure. Dimethyl sulfoxide (DMSO) provides the highest solubility at 35.7 mg/mL (91.72 mM) [4] [7] [8] [9], making it an excellent choice for analytical applications and research studies.

N,N-Dimethylformamide (DMF) demonstrates moderate solubility at 10.0 mg/mL (25.67 mM) [4] [7], similar to the buffered aqueous systems. This similarity suggests that polar aprotic solvents with hydrogen bond accepting capability provide favorable solvation environments for the quaternary ammonium structure.

Ethanol solubility reaches at least 10.7 mg/mL [12] [13], indicating reasonable dissolution in alcoholic systems. This property is valuable for extraction procedures and certain formulation approaches. The compound also demonstrates solubility in acetonitrile [4], expanding the range of analytical solvents available for chromatographic applications.

Partition Coefficient and Lipophilicity

The partition coefficient data for diphemanil methylsulfate indicates moderate lipophilicity characteristics typical of quaternary ammonium compounds. DrugBank reports a predicted log P value of 1.12 using ALOGPS methodology, while Chemaxon calculations suggest a log P of -0.15 [14]. This discrepancy between computational methods highlights the complexity of predicting partition coefficients for ionized species.

The quaternary ammonium nature of diphemanil methylsulfate significantly influences its lipophilicity profile. Unlike neutral organic compounds, quaternary ammonium salts exist as permanent cations in solution, which affects their ability to partition into lipophilic environments. The presence of the methylsulfate counterion further modifies the compound's overall polarity and partitioning behavior.

Water solubility predictions using ALOGPS suggest 0.000204 mg/mL [14], which differs substantially from experimental values of 17.3 mg/mL [4] [2] [7] [8] [9]. This discrepancy emphasizes the importance of experimental determination over computational predictions for ionized pharmaceutical compounds.

Spectroscopic Properties

Ultraviolet-Visible Absorption Characteristics

The ultraviolet-visible absorption characteristics of diphemanil methylsulfate are influenced by its aromatic diphenylmethylene structure. The compound contains conjugated aromatic systems that contribute to its UV absorption profile. The presence of two phenyl rings connected through a methylene bridge to the piperidine system creates an extended π-electron system capable of UV absorption.

Typical aromatic compounds with similar structural features exhibit absorption maxima in the range of 250-280 nm due to π→π* transitions [15]. The diphenylmethylene moiety in diphemanil methylsulfate would be expected to show characteristic aromatic absorption bands, though specific wavelength data for this compound was not found in the literature reviewed.

The quaternary ammonium structure may introduce additional chromophoric effects, particularly in the near-UV region. These absorption characteristics are important for analytical method development, particularly for HPLC detection systems that commonly employ UV detection [10] [11].

Nuclear Magnetic Resonance Spectral Features

Nuclear magnetic resonance spectroscopy provides detailed structural information for diphemanil methylsulfate. The 1H NMR spectrum would be expected to show characteristic signals for the aromatic protons in the 7.0-7.5 ppm region, consistent with substituted benzene rings [16] [17]. The methylene protons of the piperidine ring would appear in the aliphatic region around 2.5-3.5 ppm.

The quaternary ammonium methyl groups would be expected to produce a characteristic singlet around 3.0-3.5 ppm due to their attachment to the positively charged nitrogen center. The methylsulfate counterion would contribute a singlet around 3.7 ppm for the methyl group attached to sulfur.

13C NMR spectroscopy would reveal the aromatic carbons in the 120-140 ppm region [18] [19]. The quaternary carbon of the diphenylmethylene group would appear around 140-150 ppm, while the piperidine carbons would be observed in the 20-60 ppm range. The methylsulfate carbon would appear around 54 ppm, characteristic of methyl groups attached to electronegative sulfur atoms.

Certificate of analysis data confirms that the proton NMR spectrum conforms to the expected structure [20], validating the compound's identity and purity through spectroscopic analysis.

Mass Spectrometric Properties

Mass spectrometry provides valuable information about the fragmentation behavior of diphemanil methylsulfate. The molecular ion peak would appear at m/z 389 for the intact molecule. However, as a quaternary ammonium salt, the compound would likely undergo facile fragmentation to produce characteristic cationic fragments.

Previous analytical work has identified key mass spectral transitions for diphemanil methylsulfate using tandem mass spectrometry (MS/MS) [21]. The study reported monitoring transitions of m/z 278→262 for the parent compound, indicating loss of the methylsulfate counterion to produce the free quaternary ammonium cation at m/z 278, followed by further fragmentation.

The fragmentation pattern would be expected to show loss of methyl groups from the quaternary nitrogen center, producing fragments at m/z 263 and lower masses. The diphenylmethylene portion of the molecule would contribute to aromatic fragment ions around m/z 165-180, characteristic of substituted diphenylmethane systems [22] [23].

Crystalline Properties and Polymorphism

Diphemanil methylsulfate exhibits well-defined crystalline properties with a characteristic melting point range of 194-195°C [2] [24] [25]. This narrow melting point range indicates good crystalline purity and structural uniformity. Alternative specifications list the melting point as 192-196°C [3] [24], showing slight variation between different analytical methods and sample preparations.

The compound demonstrates hygroscopic behavior [2], meaning it readily absorbs moisture from the atmosphere. This property has significant implications for storage and handling procedures, requiring controlled humidity conditions to maintain crystal structure integrity and prevent moisture-induced degradation.

The crystalline form varies between powder and crystal morphologies depending on preparation and processing conditions [2] [3]. This polymorphic behavior is common among pharmaceutical compounds and can influence dissolution rates, bioavailability, and stability characteristics.

Storage requirements specify maintaining the compound at -20°C [2] [3] to preserve crystalline integrity and prevent thermal degradation. The hygroscopic nature combined with temperature sensitivity necessitates careful environmental control during storage and handling.

Stability studies demonstrate that crystalline diphemanil methylsulfate remains stable for 18 months when stored at 25°C under controlled conditions [10] [11]. However, elevated storage temperatures of 40°C result in 5-10% degradation over a 6-month period, emphasizing the importance of proper storage conditions for maintaining pharmaceutical quality.

Purity

Quantity

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

UNII

GHS Hazard Statements

H301 (83.33%): Toxic if swallowed [Danger Acute toxicity, oral];

H302 (16.67%): Harmful if swallowed [Warning Acute toxicity, oral];

H318 (83.33%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H330 (83.33%): Fatal if inhaled [Danger Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

KEGG Target based Classification of Drugs

Rhodopsin family

Acetylcholine (muscarinic)

CHRM3 [HSA:1131] [KO:K04131]

Pictograms

Corrosive;Acute Toxic;Irritant

Other CAS

Wikipedia

Chloranilic_acid